molecular formula C9H10ClN5 B1473030 (1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1955547-41-7

(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1473030
CAS RN: 1955547-41-7
M. Wt: 223.66 g/mol
InChI Key: ZXLOZFMZEXXWKF-UHFFFAOYSA-N
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Description

“(2-chloropyridin-3-yl)methanamine” is a compound that belongs to the class of organic molecules known as aminopyridines. It’s also known as 2-Chloro-3-pyridinylmethanamine .


Synthesis Analysis

A green one-pot synthetic protocol method for 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives from 2-chloropyridin-3-amine and tert-butyl substituted carbamates by using bis(trimethylaluminum)-1,4-diazabicyclo[2,2,2]octane (DABAL-Me3) under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular formula of “(2-chloropyridin-3-yl)methanamine” is C6H7ClN2 .


Physical And Chemical Properties Analysis

“(2-chloropyridin-3-yl)methanamine” has a molecular weight of 142.586 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 254.2±25.0 °C at 760 mmHg, and a melting point of 28-34 °C .

Scientific Research Applications

Synthesis and Characterization

  • Compounds containing the 6-chloropyridin-3-yl methyl moiety, including triazolothiadiazines and triazolothiadiazoles, have been synthesized and characterized for their antibacterial and insecticidal activities. Elemental analysis, IR, 1H NMR, and mass spectral data were used for characterization (Holla et al., 2006).
  • N,N-Dibenzyl derivatives of similar compounds have been synthesized, with structural establishment through NMR spectroscopy and Elemental Analysis (Younas, Abdelilah, Anouar, 2014).

Catalytic Activity

  • Novel ruthenium complexes bearing tridentate ligands, including derivatives of the 1H-1,2,3-triazol-4-yl moiety, were synthesized. These complexes exhibited excellent activity and selectivity in the hydrogenation of ketones and aldehydes, highlighting their potential as catalysts in organic synthesis (Sole et al., 2019).

Biological Activity

  • A series of triazolo[4,5-d]pyrimidin-7-imines with the chloropyridin-3-yl methyl moiety displayed moderate to weak fungicidal and insecticidal activities, emphasizing the potential of these compounds in agricultural applications (Chen & Shi, 2008).
  • Schiff bases of 3-aminomethyl pyridine, including derivatives with the pyridin-3-yl moiety, showed significant anticonvulsant activity, offering insights into the development of new therapeutic agents (Pandey & Srivastava, 2011).

Safety and Hazards

“(2-chloropyridin-3-yl)methanamine” has been classified with the signal word “Danger”. It has hazard statements H301, H315, H317, H318, and H335. Precautionary statements include P261, P280, P301 + P310, P305 + P351 + P338, and P302+352 .

properties

IUPAC Name

[1-(2-chloropyridin-3-yl)-5-methyltriazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5/c1-6-7(5-11)13-14-15(6)8-3-2-4-12-9(8)10/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLOZFMZEXXWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(N=CC=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

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